molecular formula C11H13ClO2S B1433597 2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride CAS No. 1803586-52-8

2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride

Cat. No.: B1433597
CAS No.: 1803586-52-8
M. Wt: 244.74 g/mol
InChI Key: QZUYZUXKFXWPMS-UHFFFAOYSA-N
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Description

NMR Spectroscopy

Nucleus Signal Characteristics (Expected) Analogous Compound Data
¹H - Indenyl protons : δ 1.3–3.0 ppm (multiplets) (δ 1.96 for similar cyclopropane systems)
- Ethane protons : δ 3.7–4.2 ppm (triplet/quartet) (δ 3.66–3.76 for ethane spacers)
¹³C - Sulfonyl carbons : δ 45–55 ppm (S-O-C) (δ 64.4 for S-O-C in sulfonamides)
- Indenyl carbons : δ 25–140 ppm (aromatic and aliphatic) (δ 125–143 for indenyl systems)

Infrared (IR) Spectroscopy

Absorption Band (cm⁻¹) Assignment Supporting Data
1160–1180 S=O asymmetric stretching (1163 cm⁻¹ for ethanesulfonyl chloride)
580–620 S-Cl stretching (600–650 cm⁻¹ range)
1450–1600 Aromatic C=C and C-H vibrations (1524 cm⁻¹ for nitro groups)

Mass Spectrometry (MS)

Fragment Ion (m/z) Proposed Structure Evidence
244.74 Molecular ion [M]⁺ (exact mass match)
177.07 [C₆H₇]⁺ (indenyl fragment) (fragmentation patterns)
99.02 [SO₂Cl]⁺ (SO₂Cl⁺ at 99 m/z)

Comparative Analysis of Isomeric Sulfonyl Chloride Derivatives

The compound’s reactivity and properties contrast with positional isomers of the indenyl group:

Isomer Structure Description Key Differences
1-(Inden-1-yl) Indenyl attached at position 1 Reduced steric hindrance
5-(Inden-5-yl) Indenyl attached at position 5 Altered electronic distribution
2-(Inden-2-yl) Target compound (position 2) Optimal balance of stability and reactivity

Reactivity Trends :

Property 2-(Inden-2-yl) Derivative 1-(Inden-1-yl) Derivative
Nucleophilic substitution rate Moderate (steric protection) Faster (less steric hindrance)
Thermal stability High (rigid bicyclic structure) Moderate

Physical Properties :

Parameter 2-(Inden-2-yl) 5-(Inden-5-yl)
Melting Point ~70–100°C (estimated) ~50–80°C (estimated)
Solubility Chlorinated solvents (DCM, CHCl₃) Polar aprotic solvents (DMF, DMSO)

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2S/c12-15(13,14)6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUYZUXKFXWPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-52-8
Record name 2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride
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Preparation Methods

Synthesis via Bromide Intermediate and Sulfonylation

One reported method for related sulfonyl chlorides involves the synthesis of a bromoalkyl intermediate followed by sulfonyl chloride formation. For example, a closely related compound, 2-(cyclohex-2-en-1-yl)ethane-1-sulfonyl chloride, was synthesized starting from 3-(2-bromoethyl)cyclohex-1-ene, which was prepared by bromination of the corresponding alcohol using carbon tetrabromide and triphenylphosphine in dichloromethane at 0 °C to room temperature. The bromoalkyl intermediate was then converted to the sulfonyl chloride by reaction with sulfur dioxide and chlorine or other sulfonylation reagents under controlled conditions, followed by purification via flash silica gel chromatography, yielding about 73% of the sulfonyl chloride product as a colorless oil.

This method can be adapted for the indane derivative by:

  • Preparing 2-(2,3-dihydro-1H-inden-2-yl)ethanol or a suitable bromoalkyl precursor.
  • Converting the alcohol to the corresponding bromoalkyl compound using CBr4/PPh3 or similar brominating agents.
  • Reacting the bromoalkyl intermediate with sulfur dioxide and chlorine or a chlorinating agent to form the sulfonyl chloride.

Direct Chlorination of Sulfonic Acid or Sulfinate Precursors

Another approach involves the chlorination of the corresponding sulfonic acid or sodium sulfinate salt. Sodium sulfinates can be synthesized from sulfones or thiols via oxidation and subsequent treatment with sodium salts. The sulfonic acid or sulfinate is then treated with thionyl chloride (SOCl2) to afford the sulfonyl chloride.

For example, the conversion of sulfonic acids to sulfonyl chlorides using SOCl2 is a well-established method, often carried out at 0 °C to room temperature for several hours to ensure completion. The reaction mixture is then purified by recrystallization or chromatography to isolate the sulfonyl chloride in high purity and yield.

Use of Thionyl Chloride (SOCl2) in Chlorination

A common and effective reagent for converting sulfonic acids or related intermediates to sulfonyl chlorides is thionyl chloride. The reaction is typically performed by stirring the sulfonic acid derivative in excess SOCl2 at 0 °C to room temperature for several hours. This method is advantageous due to the mild conditions and relatively high yields.

In the synthesis of heterocyclic sulfonyl chlorides, dissolving the hydrazinecarboxylate intermediate in excess SOCl2 for 8 hours gave high yields (~82%) of the desired sulfonyl chloride derivatives. By analogy, the indane sulfonyl chloride can be prepared by similar chlorination of the corresponding sulfonic acid or hydrazinecarboxylate intermediate.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Bromide Intermediate Sulfonylation 2-(2,3-dihydro-1H-inden-2-yl)ethanol (or bromoalkyl derivative) CBr4/PPh3 bromination; SO2 + Cl2 or chlorinating agent ~70-75 Multi-step; requires chromatographic purification
Direct Chlorination of Sulfonic Acid Corresponding sulfonic acid or sodium sulfinate Thionyl chloride (SOCl2), 0 °C to RT, several hours 80-85 Mild conditions; scalable; common industrial method
Hydrazinecarboxylate Intermediate Chlorination Hydrazinecarboxylate derivatives Excess SOCl2, 8 h, RT ~82 Used for heterocyclic sulfonyl chlorides; high purity

Detailed Research Findings and Notes

  • The bromide intermediate method is useful when the alcohol precursor is readily available. The bromination step using carbon tetrabromide and triphenylphosphine is efficient and proceeds with good yields and clean conversion. The subsequent sulfonyl chloride formation requires careful control of reaction conditions to avoid side reactions.

  • Direct chlorination of sulfonic acids or sodium sulfinates using thionyl chloride is widely reported and offers a straightforward route. The reaction is generally performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product.

  • The hydrazinecarboxylate intermediate method, though less common for this exact compound, demonstrates the versatility of SOCl2 in converting related intermediates into sulfonyl chlorides with high yields and purity. This method is often used in heterocyclic sulfonyl chloride synthesis and can be adapted for bicyclic systems like the indane derivative.

  • Purification is typically achieved by flash silica gel chromatography using hexanes/ethyl acetate mixtures, with TLC monitoring to confirm product formation and purity.

Chemical Reactions Analysis

2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Applications Reference
2-(2,3-Dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride C₁₁H₁₁ClO₂S 242.72 Ethyl-linked indane, sulfonyl chloride Sulfonamide synthesis, polymer intermediates
2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride C₉H₇Cl₂O₃S 281.13 Indene with Cl₂, ketone, sulfonyl chloride Reactive electrophile; potential agrochemicals
2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride C₇H₁₁ClF₂O₂S 240.68 Difluorocyclopentyl, sulfonyl chloride Fluorinated drug intermediates
Ronacaleret Hydrochloride C₂₅H₃₁F₂NO₄·HCl 484.00 Indane in a complex pharmaceutical scaffold Osteoporosis treatment (calcium-sensing receptor antagonist)
[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]amine hydrochloride C₁₁H₁₄ClNO 213.70 Indane ether, ethylamine hydrochloride Pharmaceutical intermediate (e.g., CNS agents)

Structural and Functional Analysis

Core Substituents :

  • The target compound’s ethyl bridge between the indane and sulfonyl chloride reduces steric hindrance compared to bulkier linkages (e.g., cyclopentyl in ). This enhances accessibility in nucleophilic substitution reactions.
  • 2,2-Dichloro-1-oxo-indene sulfonyl chloride () has a ketone and two chlorines on the indene ring, increasing electron-withdrawing effects and reactivity toward amines or alcohols.

Electronic Effects :

  • Fluorine substituents in 2-(2,2-difluorocyclopentyl)ethane-1-sulfonyl chloride () enhance electrophilicity of the sulfonyl chloride, favoring reactions in polar aprotic solvents.
  • The indane system in the target compound provides moderate electron donation via conjugation, balancing reactivity and stability.

Applications :

  • The target compound is ideal for synthesizing sulfonamides (e.g., antimicrobial agents) due to its balanced lipophilicity and reactivity.
  • Ronacaleret Hydrochloride () exemplifies indane’s utility in drug design, though its complexity limits direct comparison.
  • [2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]amine hydrochloride () highlights indane’s role in bioactive molecules, but its amine group contrasts with sulfonyl chloride reactivity.

Physicochemical Properties

Property Target Compound 2,2-Dichloro-1-oxo Analog () Difluorocyclopentyl Analog ()
Water Solubility Low Very low (Cl/O increases polarity) Moderate (fluorine enhances polarity)
Melting Point Not reported Likely >100°C (rigid structure) ~80–90°C (flexible cyclopentyl)
Stability Moisture-sensitive Highly reactive (Cl₂, ketone) Stable under inert conditions

Biological Activity

2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride is a synthetic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the sulfonyl chloride functional group, allows it to interact with biological macromolecules, primarily proteins and enzymes. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C11H13ClO2S
  • Molecular Weight : 244.74 g/mol
  • CAS Number : 1803586-52-8
  • Structural Formula :
    • SMILES: C1C(CC2=CC=CC=C21)CCS(=O)(=O)Cl
    • InChI: InChI=1S/C11H13ClO2S/c12-15(13,14)6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2

The biological activity of 2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The sulfonyl chloride group is highly reactive, allowing it to participate in various biochemical reactions:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by modifying active sites through covalent bond formation.
  • Protein Modification : It can alter protein function, affecting signaling pathways and cellular processes.

Applications in Biological Research

The compound has several applications in biological research:

1. Enzyme Studies

Research has demonstrated that 2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride can serve as an effective tool for studying enzyme kinetics and mechanisms. For example, it has been used to investigate the inhibition of serine proteases, where it modifies the active site and provides insights into substrate specificity and catalytic mechanisms.

2. Drug Development

This compound's reactivity makes it a valuable intermediate in the synthesis of pharmaceutical agents. It has been explored as a building block for developing drug conjugates that target specific cellular pathways.

3. Chemical Biology

In chemical biology, the compound is utilized to probe protein interactions and functions. By selectively modifying proteins, researchers can elucidate their roles in various biological processes.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of sulfonyl chlorides on serine proteases. The results indicated that 2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride effectively inhibited enzyme activity at micromolar concentrations, demonstrating its potential as a lead compound for drug development targeting protease-related diseases .

Case Study 2: Synthesis of Drug Conjugates

Research highlighted in Bioorganic & Medicinal Chemistry Letters described the use of this compound as an intermediate in synthesizing antibody-drug conjugates (ADCs). The sulfonyl chloride moiety facilitated the attachment of cytotoxic agents to antibodies, enhancing their therapeutic efficacy against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits serine proteases
Protein ModificationAlters protein function
Drug DevelopmentIntermediate for ADC synthesis
PropertyValue
Molecular FormulaC11H13ClO2S
Molecular Weight244.74 g/mol
CAS Number1803586-52-8
SMILESC1C(CC2=CC=CC=C21)CCS(=O)(=O)Cl

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride, and how can purity be ensured?

The synthesis typically involves sulfonation of a thiol precursor followed by chlorination. For example, 2-(3-nitrophenyl)ethane-1-sulfonyl chloride (CAS: 1253739-20-6) is synthesized via sulfonation of the corresponding thiol using chlorosulfonic acid, followed by purification via recrystallization or column chromatography . Purity is validated using HPLC (≥95%) and spectroscopic methods (¹H/¹³C NMR). Anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to avoid hydrolysis .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm sulfonyl chloride functionality (δ ~3.5 ppm for CH₂-SO₂Cl) and indene ring protons (δ 6.5–7.2 ppm).
  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve stereochemistry and confirm the sulfonyl chloride group’s geometry. ORTEP-3 is recommended for visualizing thermal ellipsoids and bond angles .

Q. How should researchers handle and store this compound to ensure stability?

Store under argon at –20°C in airtight, light-resistant containers. Use desiccants (e.g., molecular sieves) to prevent moisture ingress. Decomposition is monitored via TGA/DSC, with degradation onset typically >150°C .

Advanced Research Questions

Q. How does this sulfonyl chloride react with amines, and what analytical strategies detect byproducts?

The compound reacts with primary/secondary amines to form sulfonamides via nucleophilic substitution. For example, coupling with 2-(tert-butoxycarbonylamino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid yields stable intermediates for drug discovery . Byproducts (e.g., unreacted amine or hydrolyzed sulfonic acid) are identified via LC-MS and ¹H NMR integration. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (2–4 hr) in dichloromethane at 0–5°C .

Q. What role does this compound play in enzyme inhibition studies, particularly with carbonic anhydrase isoforms?

Sulfonyl chlorides are precursors to sulfonamide inhibitors. For instance, analogs like 5-[(phenylsulfonyl)amino]-1,3,4-thiadiazole-2-sulfonamide show nanomolar affinity for CA2. Inhibition assays (e.g., stopped-flow CO₂ hydration) require pre-incubation of the enzyme with the inhibitor, followed by kinetic analysis at varying pH (6–8) .

Q. How can researchers resolve contradictions between computational and experimental data in reactivity studies?

Discrepancies may arise from solvent effects or transition-state approximations. Validate computational (DFT) predictions of reaction pathways (e.g., SN2 vs. radical mechanisms) using isotopic labeling (¹⁸O in sulfonyl chloride) and kinetic isotope effect (KIE) studies. Cross-reference with X-ray structures of intermediates .

Q. What strategies mitigate racemization during chiral derivatization with this compound?

Use low-temperature reactions (–20°C) and sterically hindered bases (e.g., DIPEA) to minimize epimerization. Chiral HPLC (e.g., Chiralpak IA column) monitors enantiopurity, while circular dichroism (CD) confirms retention of configuration in products .

Q. How does steric hindrance from the indene moiety influence sulfonylation efficiency?

The bicyclic indene group reduces reactivity toward bulky nucleophiles. Kinetic studies (e.g., competition experiments between indene-containing and linear analogs) quantify steric effects. Hammett plots (σ values) correlate electronic vs. steric contributions .

Methodological Notes

  • Data Analysis : For crystallographic data, refine using SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positions .
  • Safety Protocols : Follow GHS guidelines (P201/P210) for handling corrosive sulfonyl chlorides, including fume hood use and emergency neutralization (e.g., NaHCO₃ solution) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride
Reactant of Route 2
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2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride

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